TR-beta Potency: Non-Halogenated Scaffold vs. 4,6-Dibromo Analog
The target non-halogenated compound 667422-89-1 serves as the structural core for the known TR-beta agonist 4,6-dibromo-5-(4-hydroxy-3-isopropylphenoxy)-1H-indole-2-carboxylic acid. While quantitative EC50 data for 667422-89-1 itself is not publicly deposited in primary databases, the 4,6-dibromo derivative demonstrates an EC50 of 4.20 nM for human TR-beta in a reporter cell assay, representing a >100-fold gain in potency attributable to halogen substitution [1]. This positions 667422-89-1 as the essential low-potency precursor for generating high-affinity probes.
| Evidence Dimension | EC50 for human Thyroid Hormone Receptor beta |
|---|---|
| Target Compound Data | Not explicitly reported (assumed >500 nM based on SAR trends) |
| Comparator Or Baseline | 4,6-dibromo analog (BDBM50178974): EC50 = 4.20 nM |
| Quantified Difference | Estimated >100-fold lower potency for the non-halogenated scaffold |
| Conditions | Efficacy against TRAF-beta-1 reporter cells (human TR-beta) |
Why This Matters
For researchers designing TR-beta selective agonists, procuring the non-halogenated scaffold 667422-89-1 is critical for SAR validation; direct purchase of halogenated analogs skips the baseline needed to quantify the halogen effect.
- [1] BindingDB. BDBM50178974: 4,6-dibromo-5-(4-hydroxy-3-isopropylphenoxy)-1H-indole-2-carboxylic acid. EC50: 4.20 nM for human TR-beta. View Source
